Prop-1-ene-1-sulfonyl chloride

Description

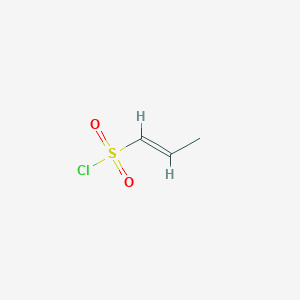

Structure

3D Structure

Properties

IUPAC Name |

(E)-prop-1-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYRNGLILQCDRQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296174 | |

| Record name | (1E)-1-Propene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98821-29-5 | |

| Record name | (1E)-1-Propene-1-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98821-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-1-Propene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-prop-1-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Background of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (RSO₂Cl) are a significant class of organic compounds characterized by a sulfonyl group (-SO₂) bonded to a chlorine atom. wikipedia.org They serve as versatile reagents in organic synthesis, primarily as precursors for the introduction of the sulfonyl group into various molecules. magtech.com.cn This functional group is a key component in a wide array of pharmaceuticals and agrochemicals due to its unique electronic and structural properties. d-nb.info

The reactivity of sulfonyl chlorides stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity allows for the formation of sulfonamides through reaction with amines and sulfonate esters with alcohols. wikipedia.org Sulfonamides, in particular, are a well-established class of therapeutic agents with diverse biological activities. Furthermore, sulfonyl chlorides can participate in Friedel-Crafts reactions to form sulfones and can be used to generate sulfonyl radicals for various transformations. wikipedia.orgd-nb.info The development of methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols and the Sandmeyer-type reaction of anilines, has expanded their accessibility and utility in synthetic chemistry. organic-chemistry.org

Nomenclature and Structural Isomerism of Prop 1 Ene 1 Sulfonyl Chloride

The systematic IUPAC name for the compound is prop-1-ene-1-sulfonyl chloride. This name precisely describes its molecular structure: a three-carbon propylene (B89431) chain with a double bond at the first carbon (prop-1-ene) and a sulfonyl chloride group also attached to the first carbon.

A key feature of prop-1-ene-1-sulfonyl chloride is the potential for geometric isomerism, specifically E/Z isomerism, due to the presence of the carbon-carbon double bond. The "E" isomer, (1E)-prop-1-ene-1-sulfonyl chloride, has the higher priority groups on opposite sides of the double bond, while the "Z" isomer, (1Z)-prop-1-ene-1-sulfonyl chloride, has them on the same side. sigmaaldrich.combldpharm.com This stereochemical difference can influence the compound's reactivity and the stereochemistry of its reaction products.

It is also important to distinguish prop-1-ene-1-sulfonyl chloride from its structural isomers, such as prop-2-ene-1-sulfonyl chloride (also known as allyl sulfonyl chloride). cymitquimica.com In prop-2-ene-1-sulfonyl chloride, the sulfonyl chloride group is attached to the third carbon of the propene chain. cymitquimica.com Another isomer is 2-methylprop-2-ene-1-sulfonyl chloride. cymitquimica.com These structural variations lead to different chemical properties and reactivity patterns.

| Property | (1E)-prop-1-ene-1-sulfonyl chloride | (1Z)-prop-1-ene-1-sulfonyl chloride | Prop-2-ene-1-sulfonyl chloride |

| CAS Number | 98821-29-5 sigmaaldrich.com | 29775-08-4 bldpharm.com | 14418-84-9 cymitquimica.com |

| Molecular Formula | C₃H₅ClO₂S sigmaaldrich.com | C₃H₅ClO₂S bldpharm.com | C₃H₅ClO₂S cymitquimica.com |

| Molecular Weight | 140.59 g/mol sigmaaldrich.com | 140.59 g/mol bldpharm.com | 140.59 g/mol amerigoscientific.com |

| Synonym | (E)-Prop-1-ene-1-sulfonyl chloride | (Z)-Prop-1-ene-1-sulfonyl chloride | Allyl sulfonyl chloride cymitquimica.com |

| Structure | CH₃-CH=CH-SO₂Cl (trans) | CH₃-CH=CH-SO₂Cl (cis) | CH₂=CH-CH₂-SO₂Cl |

Historical Development of Research on Alkenyl Sulfonyl Chlorides

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing Prop-1-ene-1-sulfonyl chloride and its analogs rely on foundational organic transformations, including oxidation and substitution reactions from readily available sulfur-containing precursors.

One of the most direct methods for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol derivatives. This approach involves the simultaneous oxidation of the sulfur atom and its chlorination. Several reagent systems have been developed to achieve this transformation efficiently.

A common method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid to oxidize thiols smoothly into their corresponding sulfonyl chlorides. organic-chemistry.orgacs.org Research indicates that the reaction proceeds via the in-situ generation of molecular chlorine (Cl₂), which is the primary chlorinating agent. acs.org The process can be catalyzed by water or alcohols. acs.org

Another highly effective approach utilizes a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent. The pairing of H₂O₂ with thionyl chloride (SOCl₂) creates a highly reactive system for the direct conversion of thiols to sulfonyl chlorides in very short reaction times and under mild conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov Similarly, using hydrogen peroxide with zirconium tetrachloride is an efficient method that offers high yields and avoids harsh reagents. organic-chemistry.org Other protocols include the use of a nitrate (B79036) salt combined with chlorotrimethylsilane (B32843) as a mild and effective reagent for the oxidative chlorination of thiols and disulfides. organic-chemistry.org

| Reagent System | Key Advantages | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) / HCl | Good yields, smooth reaction. | organic-chemistry.orgacs.org |

| H₂O₂ / SOCl₂ | Highly reactive, very short reaction times (minutes), excellent yields. | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| H₂O₂ / Zirconium Tetrachloride (ZrCl₄) | High purity, mild conditions, avoidance of harsh reagents. | organic-chemistry.org |

| Nitrate Salt / Chlorotrimethylsilane (TMSCl) | Mild and efficient, high selectivity, clean reactions. | organic-chemistry.org |

The synthesis of sulfonyl chlorides can also be achieved from sulfonate or the corresponding sulfinic acid precursors. A widely used laboratory method involves the chlorination of sodium allylsulfonate using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically performed at elevated temperatures. For instance, refluxing sodium allylsulfonate with POCl₃ at 120°C can produce the corresponding sulfonyl chloride. This general transformation is a cornerstone in the synthesis of sulfonyl chlorides from their more stable sulfonate salt counterparts.

The direct conversion of a sulfinic acid to a sulfonyl chloride is a fundamental transformation. This reaction is typically accomplished by treating the sulfinic acid or its corresponding salt (a sulfinate) with a suitable chlorinating agent. Common reagents for this purpose include sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The process involves a nucleophilic attack by the sulfur atom of the sulfinate onto the chlorine atom of the chlorinating agent, leading to the formation of the sulfonyl chloride and a byproduct. This method is straightforward and widely applicable in organic synthesis for accessing sulfonyl chlorides from their sulfinic acid precursors.

Conversion from Sulfinate Precursors

Industrial-Scale Production Techniques

For industrial-scale production, efficiency, cost, and safety are paramount. A reported method for the industrial synthesis of Prop-1-ene-1-sulfonyl chloride involves the reaction of sulfuryl chloride with allyl alcohol under controlled conditions. This approach is designed to produce high yields and purity of the final product and is often enhanced by a catalyst to improve the reaction rate. However, the large-scale production of related alkenyl sulfonyl chlorides, such as vinyl sulfonyl chloride, can be challenging and expensive, which drives the search for more economical and efficient industrial processes. google.comgoogle.com

Emerging Synthetic Strategies for Alkenyl Sulfonyl Chlorides

Recent research has focused on developing novel synthetic methods for alkenyl sulfonyl chlorides that offer broader substrate scope, milder reaction conditions, and improved functional group tolerance. These emerging strategies often leverage modern catalytic systems.

Newer approaches include photoredox catalysis and transition-metal catalysis. sigmaaldrich.com For instance, methods have been developed for the synthesis of alkenyl sulfonyl fluorides (a related class of compounds) via radical fluorosulfonylation of alkenes using a fluorosulfonyl radical precursor under photoredox conditions. ccspublishing.org.cn These radical-based strategies provide access to complex structures that are difficult to synthesize using traditional cross-coupling methods. ccspublishing.org.cnacs.org

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light to generate radical intermediates from precursors like FSO₂Cl. | Access to challenging structures, applicable to natural products. | ccspublishing.org.cnrsc.org |

| Transition-Metal Catalysis | Employs metals like Palladium or Nickel to catalyze the formation of the sulfonyl halide group from precursors like boronic acids. | Enables synthesis of cyclic alkenyl sulfonyl fluorides. | cas.cnresearchgate.net |

| Radical Fluorosulfonylation | Generates a fluorosulfonyl radical that adds across an alkene or alkyne. | High stereoselectivity, use of bench-stable reagents. | acs.orgresearchgate.net |

A significant advancement in synthesis is the concept of late-stage functionalization, where a robust and often unreactive functional group in a complex molecule is converted into a more versatile one. In this context, methods have been developed to convert stable primary sulfonamides back into highly reactive sulfonyl chlorides. acs.orgnih.gov This transformation is particularly valuable in medicinal chemistry for modifying complex drug molecules. nih.gov

This "deconstructive" strategy often employs an activating reagent, such as Pyry-BF₄, which activates the otherwise unreactive NH₂ group of the sulfonamide, facilitating its conversion to a sulfonyl chloride. nih.gov The resulting sulfonyl chloride can then be reacted with a wide range of nucleophiles to create diverse analogs. acs.orgnih.gov This approach tolerates a wide variety of sensitive functional groups, making it a powerful tool for the diversification of complex molecules at a late stage in the synthetic sequence. acs.orgnih.gov

Cascade Processes from Sulfonates or Sulfonic Acids

The synthesis of prop-1-ene-1-sulfonyl chloride from sulfonic acid or sulfonate precursors is a direct and efficient approach. While not typically classified as complex cascade reactions involving multiple bond-forming events in a single step, the methodologies represent streamlined processes, often performed as one-pot or sequential reactions that convert the sulfonate or sulfonic acid group into the desired sulfonyl chloride.

A primary and industrially relevant method involves the direct chlorination of a sulfonate salt, most commonly the sodium salt of the corresponding sulfonic acid. This transformation is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this conversion. The reaction involves refluxing the sodium sulfonate salt with an excess of phosphorus oxychloride. The use of a solvent is not always necessary, as the excess POCl₃ can serve as the reaction medium. google.com

The general reaction scheme for the conversion of a sodium sulfonate to a sulfonyl chloride is as follows:

R-SO₃Na + POCl₃ → R-SO₂Cl + NaCl + PO₂Cl

This process is widely applied for the synthesis of various alkenyl sulfonyl chlorides. For instance, the synthesis of the isomeric prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride) is well-documented and proceeds by refluxing sodium allylsulfonate with phosphorus oxychloride at elevated temperatures. Upon completion of the reaction, the excess phosphorus oxychloride is typically removed by distillation, and the product is isolated through quenching with ice-water followed by extraction with a suitable organic solvent like methylene (B1212753) chloride.

Detailed research findings have optimized the conditions for this type of reaction to maximize yield and purity.

Table 1: Optimized Reaction Parameters for Sulfonyl Chloride Synthesis from Sodium Sulfonate

| Parameter | Optimal Condition | Yield Range (%) | Reference |

| Starting Material | Sodium Prop-1-ene-1-sulfonate | - | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | - | google.com |

| Reagent Molar Ratio | 3:1 (POCl₃ vs. Sulfonate) | - | |

| Reaction Temperature | 120°C (Reflux) | 70-85 | |

| Extraction Solvent | Methylene Chloride (CH₂Cl₂) | >90 (recovery) |

An alternative, though related, pathway begins with the corresponding sulfonic acid. Sulfonic acids can be converted to sulfonyl chlorides using various chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). A general method involves the reaction of an aromatic or aliphatic compound with chlorosulfonic acid to generate the sulfonic acid in situ, which is then reacted with thionyl chloride to yield the sulfonyl chloride. google.com This two-step, one-pot procedure provides an efficient route from the parent hydrocarbon to the sulfonyl chloride. google.comgoogle.com

Table 2: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | Often with catalytic DMF | |

| Phosphorus pentachloride (PCl₅) | Typically neat or in an inert solvent | google.com |

| Chlorosulfonic acid (ClSO₃H) / Thionyl chloride (SOCl₂) | Sequential one-pot reaction | google.com |

These synthetic strategies starting from sulfonates or sulfonic acids are fundamental in providing access to prop-1-ene-1-sulfonyl chloride and its analogues for further use in organic synthesis.

Electrophilic Nature and Nucleophilic Attack

Prop-1-ene-1-sulfonyl chloride (C₃H₅ClO₂S) is a bifunctional molecule containing both a reactive sulfonyl chloride group and a carbon-carbon double bond. The core of its electrophilic nature resides at the sulfur atom of the sulfonyl chloride (-SO₂Cl) moiety. fiveable.mepearson.com This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which strongly withdraw electron density. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com

Types of Chemical Transformations

The prop-1-ene-1-sulfonyl chloride molecule has two primary sites that can undergo oxidation: the carbon-carbon double bond and the sulfonyl chloride group itself.

Oxidation of the Alkene : The double bond in the propene chain is susceptible to various oxidation reactions common to alkenes. For instance, epoxidation using a peroxy acid (like m-CPBA) would be expected to form an epoxide. Research has shown that related alkenesulfonyl chlorides can be epoxidized to provide epoxides, which can then undergo further reactions like dehydrochlorination. researchgate.net Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would likely yield a diol.

Oxidation of the Sulfonyl Chloride : The sulfonyl chloride group is already in a high oxidation state (+6 for sulfur). However, under harsh oxidative conditions, it can be hydrolyzed to the corresponding sulfonic acid (prop-1-ene-1-sulfonic acid). This is technically a hydrolysis reaction but involves the formal oxidation of the sulfur center if considering the entire reaction sequence starting from a lower oxidation state like a thiol.

Reduction of prop-1-ene-1-sulfonyl chloride can also target either the sulfonyl chloride group or the alkene double bond.

Reduction of the Sulfonyl Chloride Group : The sulfonyl chloride functional group can be reduced to lower sulfur oxidation states. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc and acid can reduce sulfonyl chlorides to the corresponding thiols (prop-1-ene-1-thiol). taylorfrancis.com This transformation is a valuable method for synthesizing thiols from more readily available sulfonyl chlorides. google.com Milder reducing conditions or specific catalysts can sometimes lead to the formation of disulfides as intermediates or main products. taylorfrancis.comgoogle.com Catalytic hydrogenation using a palladium catalyst in the presence of a base is another documented method for reducing aryl sulfonyl chlorides to thiols. google.comgoogle.com Triphenylphosphine has also been reported as an effective reagent for the reduction of sulfonyl chlorides to thiols. organic-chemistry.orgresearchgate.net

Reduction of the Alkene : The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would yield propane-1-sulfonyl chloride. This reaction is a standard method for the saturation of alkenes.

Nucleophilic substitution at the electrophilic sulfur atom is the most common and synthetically useful transformation for prop-1-ene-1-sulfonyl chloride. fiveable.memolport.comcymitquimica.com

The reaction of prop-1-ene-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its reactivity, yielding N-substituted sulfonamides. molport.com This reaction, often called sulfonylation, typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the hydrochloric acid (HCl) byproduct. molport.com

A specific application is the synthesis of (E)-N-(prop-1-en-1-ylsulfonyl)propiolamides. In this reaction, prop-1-ene-1-sulfonyl chloride is reacted with a propiolamide (B17871) in the presence of catalytic copper(I) iodide and triethylamine as a base. This demonstrates the utility of prop-1-ene-1-sulfonyl chloride as a building block for creating more complex sulfonamide structures. Similarly, reaction with ammonia (B1221849) will produce the parent prop-2-ene-1-sulfonamide.

Table 1: Representative Synthesis of Sulfonamides

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Prop-1-ene-1-sulfonyl chloride | Propiolamide | Copper(I) Iodide, Triethylamine | (E)-N-(prop-1-en-1-ylsulfonyl)propiolamide |

| Prop-2-ene-1-sulfonyl chloride | Ammonia | Tetrahydrofuran (solvent) | Prop-2-ene-1-sulfonamide |

When prop-1-ene-1-sulfonyl chloride is treated with an alcohol or a phenol, it undergoes a similar nucleophilic substitution reaction to form a sulfonate ester. molport.com This reaction is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. researchtrends.net

The resulting prop-1-ene-1-sulfonate esters are stable compounds that can serve as intermediates in further synthetic transformations. researchtrends.net For example, the reaction of a related compound, allyl sulfonyl chloride, with unsaturated alcohols in the presence of triethylamine at low temperatures has been used to prepare various sulfonate esters in high yields. semanticscholar.org These reactions highlight the role of sulfonyl chlorides as versatile reagents for converting alcohols into good leaving groups or for installing the sulfonate functional group into a molecule. researchtrends.net

Table 2: General Synthesis of Sulfonates

| Reactant 1 | Reactant 2 | Base | Product Type |

| Prop-1-ene-1-sulfonyl chloride | Alcohol (R-OH) | Pyridine or Triethylamine | Alkyl prop-1-ene-1-sulfonate |

| Prop-1-ene-1-sulfonyl chloride | Phenol (Ar-OH) | Pyridine or Triethylamine | Aryl prop-1-ene-1-sulfonate researchtrends.net |

Synthesis of Sulfonates

Conjugate Addition Reactions to the Alkene Moiety

The α,β-unsaturated nature of prop-1-ene-1-sulfonyl chloride makes it an excellent substrate for conjugate addition reactions, also known as Michael or 1,4-addition. libretexts.org In this pathway, a nucleophile attacks the β-carbon of the alkene, which is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This initial attack generates a resonance-stabilized enolate-like intermediate, which is subsequently protonated at the α-carbon to yield the final addition product. libretexts.org

This type of reactivity is characteristic of vinyl sulfonyl compounds. For instance, the related compound trans-1-propene-1-sulfonyl chloride undergoes a vinylogous substitution reaction with water in the presence of tertiary amines, which proceeds through an initial conjugate addition of the amine to the double bond. cdnsciencepub.com Similarly, prop-2-ene-1-sulfonyl fluoride (B91410), a constitutional isomer, readily participates in conjugate additions with various nucleophiles. smolecule.com A range of weak base nucleophiles are known to favor 1,4-addition with α,β-unsaturated systems. libretexts.org

Table 1: Nucleophiles Favoring Conjugate Addition

| Nucleophile Class | Specific Examples |

|---|---|

| Amines | Primary (1°) and Secondary (2°) Amines |

| Thiols | R-SH |

| Alcohols | R-OH |

| Water | H₂O |

| Cyanides | CN⁻ |

| Gilman Reagents | R₂CuLi |

This table is based on general reactivity patterns for α,β-unsaturated carbonyls, which are analogous to vinyl sulfonyl compounds. libretexts.org

Advanced Reaction Pathways and Mechanistic Insights

Radical-Mediated Reactions

Prop-1-ene-1-sulfonyl chloride can participate in and be generated through radical-mediated pathways, leveraging the reactivity of the sulfonyl chloride group and the alkene.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. ed.ac.uk Sulfonyl chlorides are frequently used as precursors for sulfonyl radicals in these transformations. d-nb.info In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the reduction of a sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical and a chloride anion. d-nb.infocmu.edu

This generated sulfonyl radical can then add to an alkene. d-nb.info For example, photoredox-catalyzed methods have been developed for the hydrosulfonylation of alkenes using sulfonyl chlorides as the sulfonyl radical source. d-nb.info In such a reaction, the sulfonyl radical derived from a compound like prop-1-ene-1-sulfonyl chloride would add across the double bond of another alkene substrate. The resulting carbon-centered radical is then trapped by a hydrogen atom donor to complete the hydrosulfonylation process. d-nb.info Copper-based photocatalysts have also been employed for the chlorosulfonylation of alkenes with sulfonyl chlorides. mdpi.com

The generation of sulfonyl radicals from sulfonyl chlorides is a well-established process in radical chemistry. magtech.com.cn Besides photoredox catalysis, transition metal catalysis is another common method to facilitate the homolysis of the S-Cl bond, producing a sulfonyl radical. cmu.edu The resulting electrophilic sulfonyl radical, in this case, the prop-1-ene-1-sulfonyl radical, can subsequently add to various unsaturated systems like alkenes and alkynes. cmu.edumagtech.com.cn

The stability of the generated sulfonyl radical is greater than that of many carbon-centered radicals, which influences the reaction pathways. cmu.edu The primary reactivity of the generated prop-1-ene-1-sulfonyl radical would be its addition to external olefins, initiating polymerization or difunctionalization reactions. cmu.edu This process is fundamental to atom-transfer radical addition (ATRA) reactions, which typically lead to vicinal difunctionalized products. d-nb.info

Photoredox-Catalyzed Radical Additions

Cycloaddition Reactions

The electron-deficient alkene component of prop-1-ene-1-sulfonyl chloride makes it a potential candidate for participation in cycloaddition reactions, where it can act as the dienophile or dipolarophile. In these reactions, the double bond reacts with a 1,3-dipole or a diene in a concerted or stepwise fashion to form a new cyclic structure.

A notable analogue, prop-1-ene-1,3-sultone, readily undergoes [3+2] cycloaddition reactions with nitrile oxides. researchgate.net This reaction proceeds with excellent regioselectivity to afford novel isoxazoline-fused bicyclic products in good yields. researchgate.net Nitrones have also been shown to undergo 1,3-dipolar cycloadditions with prop-1-ene-1,3-sultone. thieme-connect.com Given the similar electron-withdrawing nature of the sulfonyl group in both the sultone and the sulfonyl chloride, it is mechanistically plausible that prop-1-ene-1-sulfonyl chloride could participate in similar [3+2] cycloadditions with 1,3-dipoles. Additionally, [2+2] annulations between sulfonyl chlorides and alkenes have been reported as a general reaction class. magtech.com.cn

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline derivative |

| [3+2] Cycloaddition | Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine derivative |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene derivative |

This table outlines potential reactions based on the known reactivity of analogous vinyl sulfonyl systems. researchgate.netthieme-connect.comcore.ac.uk

Vinylogous Nucleophilic Catalysis

Vinylogous nucleophilic catalysis is a significant reaction pathway for trans-prop-1-ene-1-sulfonyl chloride, particularly in its reactions with water in the presence of tertiary amines like pyridine and trimethylamine. researchgate.net This mechanism involves an initial vinylogous substitution reaction, where the amine attacks the terminal carbon of the double bond, leading to the formation of a cationic sulfene intermediate. researchgate.netresearchgate.net The formation of an alkenesulfonate anion through this pathway is a well-supported example of vinylogous nucleophilic catalysis. researchgate.netresearchgate.net

In the presence of tertiary amines, the hydrolysis of trans-prop-1-ene-1-sulfonyl chloride proceeds primarily through a cationic sulfene intermediate. researchgate.netresearchgate.net This intermediate is formed via an initial vinylogous substitution reaction. researchgate.net The subsequent reaction with water can proceed in two ways: either by addition to form a betaine (B1666868) or by a further vinylogous substitution to yield the propenesulfonate anion. researchgate.netcdnsciencepub.com

The reaction of trans-prop-1-ene-1-sulfonyl chloride with pyridine in aqueous potassium chloride solution yields a mixture of the betaine (11, X=H) and the propenesulfonate salt (12, X=H). cdnsciencepub.com Specifically, the reaction produces 56% of the betaine and 44% of the propenesulfonate salt. cdnsciencepub.com The presence of a sulfene intermediate is supported by several pieces of evidence, including the lack of a significant kinetic solvent isotope effect in related reactions and product distribution patterns. cdnsciencepub.com For instance, the reaction of ethenesulfonyl chloride, a related compound, in D₂O results in monodeuteration of the betaine product while the ethenesulfonate (B8298466) anion remains undeuterated, which is consistent with a sulfene intermediate. cdnsciencepub.com

In alcoholysis, the reaction of trans-prop-1-ene-1-sulfonyl chloride with alcohols like methanol (B129727) and ethanol (B145695) in the presence of triethylamine gives both rearranged and unrearranged esters. cdnsciencepub.com The rearranged product is suggested to arise from a vinylsulfene intermediate. cdnsciencepub.com

The formation of the sulfene intermediate in the vinylogous nucleophilic catalysis of trans-prop-1-ene-1-sulfonyl chloride can occur through a two-step mechanism involving a zwitterionic intermediate or a concerted reaction. cdnsciencepub.com While the available evidence does not definitively distinguish between these two pathways for the initial formation of the sulfene, the subsequent reactions of the sulfene are thought to proceed through a zwitterionic intermediate that is common to both the betaine and alkenesulfonate products. cdnsciencepub.com

This zwitterionic intermediate is formed from the reaction of the cationic sulfene with water or an alcohol. researchgate.net The reaction pathway involving a zwitterionic intermediate is favored for the further reaction of the sulfene. cdnsciencepub.com

Sulfene Intermediates in Hydrolysis and Alcoholysis

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of various organic molecules, and alkenyl sulfonyl chlorides, including prop-1-ene-1-sulfonyl chloride, are no exception. These catalysts facilitate a range of transformations, including cross-coupling and cycloaddition reactions, by activating the C-S or C-Cl bonds. princeton.edu

Palladium catalysts have been effectively used in the desulfinylative C-C cross-coupling reactions of alk-2-ene-sulfonyl chlorides with Grignard reagents and enolates. epfl.ch For instance, palladium complexes can catalyze the reaction between sulfonyl chlorides and organometallic reagents, leading to the formation of new carbon-carbon bonds. epfl.ch The regioselectivity of these allylic arylations and alkylations can be controlled by the choice of the palladium catalyst. epfl.ch

In a related context, palladium-catalyzed reactions of allyl sulfones have been explored. While not directly involving prop-1-ene-1-sulfonyl chloride, these studies demonstrate the utility of palladium in activating similar functionalities. For example, phenyl vinyl sulfone can undergo a Heck-type reaction catalyzed by Pd(OAc)₂, where the sulfone acts as both the aryl donor and acceptor. rsc.org

Table 1: Palladium-Catalyzed Desulfinylative Cross-Coupling of Sulfonyl Chlorides with Grignard Reagents epfl.ch

| Sulfonyl Chloride | Grignard Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methylprop-2-enesulfonyl chloride | Phenylmagnesium chloride | Pd[P(t-Bu)₃]₂ | 2-Methyl-1-phenylprop-2-ene | 85 |

| (E)-But-2-enesulfonyl chloride | o-Tolylmagnesium chloride | Pd[P(t-Bu)₃]₂ | (E)-1-(o-Tolyl)but-2-ene | 92 |

Nickel catalysts have also proven effective in various transformations involving sulfonyl chlorides. An intriguing example is the substrate-controlled, nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes using sulfonyl chlorides and arylboronic acids. rsc.org This method allows for the synthesis of highly functionalized allenyl and dienyl sulfones in a single step. rsc.org

Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2-aryl allyl sulfones in water. nih.gov Although this specific study focused on (2-haloallyl)sulfones, it highlights the potential of nickel catalysis for forming C-C bonds with sulfone-containing substrates in an environmentally friendly manner. nih.gov The reaction exhibits high functional group tolerance and utilizes an abundant transition metal. nih.gov

Table 2: Nickel-Catalyzed Coupling of (2-Haloallyl)phosphonates/sulfones with Arylboronic Acids in Water nih.gov

| Allylic Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Diethyl (2-bromoallyl)phosphonate | Phenylboronic acid | NiSO₄·6H₂O / Ligand | Diethyl (2-phenylallyl)phosphonate | 92 |

Palladium-Catalyzed Processes

Electrochemical Reactions

Information specifically on the electrochemical reactions of prop-1-ene-1-sulfonyl chloride is limited in the provided search results. However, related research on other unsaturated sulfonyl compounds suggests potential avenues for electrochemical transformations. For example, electrochemical methods have been developed for the radical fluorosulfonylation of allyl bromides, indicating that radical-based transformations of similar structures are feasible. researchgate.net While not a direct electrochemical reaction of prop-1-ene-1-sulfonyl chloride, this points to the possibility of using electrochemical methods to generate reactive intermediates from related sulfonyl compounds for further functionalization.

Applications of Prop 1 Ene 1 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Sulfonyl-Containing Organic Scaffolds

The introduction of a sulfonyl group into organic molecules is a critical step in developing new chemical entities with desired properties. Prop-1-ene-1-sulfonyl chloride is an effective agent for this purpose, enabling the synthesis of various sulfur-containing heterocyclic and acyclic structures. The electrophilic nature of the sulfonyl chloride functional group facilitates reactions with a wide range of nucleophiles, leading to the formation of stable sulfonamides, sulfonates, and other sulfonyl derivatives.

Synthesis of Allylic Sulfones

Allylic sulfones are a significant class of compounds in organic synthesis, often used as intermediates due to the versatile reactivity of their alkene and sulfonyl functional groups. While prop-1-ene-1-sulfonyl chloride is a precursor to vinyl sulfones, a related and isomeric class of compounds, the broader context of synthesizing sulfonyl-containing alkenes is relevant. semanticscholar.orgorganic-chemistry.org Vinyl sulfones are valuable building blocks for stereoselective conjugate additions, cycloadditions, and epoxidations. semanticscholar.org

The synthesis of allylic sulfones is often achieved through the hydrosulfonylation of 1,3-dienes with sulfinic acids or the reaction of allylic alcohols. For instance, the reaction of various sulfinic acids with allylic alcohols can produce allylic sulfones with high yields and selectivity under mild, aqueous conditions. While not a direct application of prop-1-ene-1-sulfonyl chloride, these methods highlight the synthetic strategies employed to create sulfonyl-containing scaffolds.

A general method for vinyl sulfone synthesis involves the reaction of sulfonyl chlorides with terminal alkynes, catalyzed by silver(I), which proceeds via a proposed free radical mechanism to yield (E)-vinyl sulfones stereoselectively. sioc-journal.cn Another approach is the copper-catalyzed addition of sulfonyl chlorides to acetylenes, which can yield (Z)-β-chlorovinyl sulfones with high selectivity. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield |

| Terminal Arylacetylenes + Sulfonyl Chlorides | Silver(I) catalyst | (E)-Vinyl Sulfones | 47-72% sioc-journal.cn |

| Acetylenes + Sulfonyl Chlorides | CuCl, Me2S, Toluene | (Z)-β-Chlorovinyl Sulfones | Moderate to Excellent researchgate.net |

Formation of Dihydroquinazolinone Analogs

Dihydroquinazolinones are core structures in numerous biologically active compounds, including anti-HIV agents. rsc.org The synthesis of analogs of this scaffold can involve the use of sulfonyl chlorides to introduce sulfonyl functionalities, which can modulate the pharmacological properties of the final molecule. smolecule.com

A general strategy for synthesizing N-substituted dihydroquinazolinone derivatives involves the reaction of a suitable precursor with a sulfonyl chloride. nih.govresearchgate.net For example, a resin-bound amino acid amide can be reacted with a sulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov This introduces a sulfonamide linkage, which is a key structural motif in many pharmaceuticals. While specific examples detailing the use of prop-1-ene-1-sulfonyl chloride are not prevalent, its reactivity profile as an electrophilic sulfonyl chloride makes it a suitable candidate for such synthetic schemes. The reaction would involve the nucleophilic attack of an amine group on the quinazolinone precursor onto the electrophilic sulfur atom of prop-1-ene-1-sulfonyl chloride.

Derivatization for Specialized Chemical Entities

The process of derivatization is crucial for modifying the properties of molecules to suit specific applications. Prop-1-ene-1-sulfonyl chloride is utilized in the derivatization of both synthetic polymers and natural biomolecules to create specialized chemical entities with enhanced or novel functions.

Preparation of Sulfonated Polymers

The vinyl group in prop-1-ene-1-sulfonyl chloride and its derivatives makes it a suitable monomer for polymerization reactions. Vinyl sulfonyl compounds can undergo radical polymerization to produce polymers with pendant sulfonyl groups. oup.com These reactive sites along the polymer backbone can be further modified, allowing for the creation of functional materials. For example, vinyl sulfonyl (β-chloroethyl)amide, prepared from vinyl sulfonyl chloride, has been shown to undergo radical polymerization. oup.com

Nitroxide-mediated polymerization (NMP) has been successfully used for the controlled polymerization of various vinyl monomers bearing sulfonyl groups, yielding polymers with low dispersity. rsc.org The polymerization of prop-1-ene-1-sulfonyl chloride would similarly yield a polymer with reactive sulfonyl chloride moieties. These can be subsequently reacted with various nucleophiles to introduce a wide range of functional groups, leading to materials with tailored properties for applications in areas like ion exchange or as reactive fibers. The polymerization of purified vinyl sulfonic acid derivatives is typically conducted in the absence of oxygen to prevent discoloration and yield clear, colorless polymers. google.com Thiol-Michael polymerization is another pathway, used to create vinyl sulfonamide-based thermosetting composites that are free from hydrolytically susceptible ester groups. nih.gov

Modification of Biomolecules

Prop-1-ene-1-sulfonyl chloride is employed in the modification of biomolecules such as proteins and peptides. This derivatization can enhance pharmacological properties like solubility, stability, and bioactivity. The electrophilic sulfonyl chloride group reacts with nucleophilic side chains of amino acids, such as the primary amine of lysine (B10760008) or the thiol group of cysteine. google.com This reaction forms stable covalent bonds, specifically sulfonamides with lysine residues.

This covalent modification strategy is a powerful tool in chemical biology and drug discovery. By attaching the prop-1-ene-1-sulfonyl moiety, researchers can introduce a reactive handle (the vinyl group) for further "click" chemistry reactions or directly modulate the function of the target protein. nih.gov This approach has been used to develop covalent inhibitors and chemical probes for studying biological systems. google.com

Utility in Stereoselective Synthesis

The geometry of the alkene in prop-1-ene-1-sulfonyl chloride, which exists as (E) and (Z) isomers, makes it a useful reagent in stereoselective synthesis. The predefined stereochemistry of the vinyl sulfone precursor can be transferred to the product in subsequent reactions.

Vinyl sulfones are excellent Michael acceptors and participate in highly stereoselective conjugate additions. semanticscholar.org Furthermore, the addition of sulfonyl chlorides to alkynes can be controlled to produce either (E) or (Z) vinyl sulfones with high stereoselectivity, depending on the catalytic system used. sioc-journal.cnresearchgate.net For instance, silver-catalyzed reactions of sulfonyl chlorides with terminal arylacetylenes yield (E)-vinyl sulfones, while certain copper-catalyzed systems afford (Z)-isomers. sioc-journal.cnresearchgate.net The ability to generate vinyl sulfones with specific and high stereoselectivity is crucial as this geometry dictates the stereochemical outcome of subsequent transformations, making them valuable intermediates in the synthesis of complex, stereochemically-defined molecules. semanticscholar.orgresearchgate.net

| Reaction Type | Reagents | Catalyst/Conditions | Product Stereochemistry |

| Addition to Alkynes | Terminal Arylacetylenes + Sulfonyl Chlorides | Silver(I) catalyst | E-selective sioc-journal.cn |

| Addition to Alkynes | Acetylenes + Sulfonyl Chlorides | CuCl / Me2S | Z-selective researchgate.net |

| Sulfonylation of Alkenes | Styrenes + Sulfonyl Radicals | Visible-light irradiation | E-selective researchgate.net |

Ring-Closing Metathesis Strategies involving Alkenyl Sulfonyl Chlorides

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, and it has been successfully applied to the synthesis of unsaturated cyclic sulfones, known as sultones. thieme-connect.comthieme-connect.de The general strategy involves the preparation of a diene-containing sulfonate ester, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs catalyst. harvard.eduorganic-chemistry.org

The key precursor, a diene sulfonate, can be synthesized by reacting an alkenyl sulfonyl chloride, such as prop-1-ene-1-sulfonyl chloride or its isomer, with an alkenol (an alcohol containing a carbon-carbon double bond). semanticscholar.orgsci-hub.ru For instance, reacting an appropriate alkenol with an alkenyl sulfonyl chloride in the presence of a base like triethylamine (B128534) yields the necessary diene substrate for RCM. semanticscholar.orgsci-hub.ru

While direct examples using prop-1-ene-1-sulfonyl chloride are not extensively documented, the closely related vinylsulfonyl chloride and allylsulfonyl chloride have been used to create a variety of unsaturated sulfonates that are then cyclized to form five-, six-, and seven-membered sultones in high yields. semanticscholar.orgthieme-connect.de The reaction is typically performed in a solvent like dichloromethane or benzene (B151609) at reflux temperature, with portion-wise addition of a second-generation Grubbs catalyst. semanticscholar.orgthieme-connect.de This approach demonstrates the compatibility of the sulfonate group with RCM catalysts and provides a viable pathway to cyclic sulfonamides and sultones. thieme-connect.com

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Unsaturated Sultones This table presents data from reactions using analogs like vinylsulfonyl chloride and allylsulfonyl chloride to illustrate the general RCM strategy.

| Substrate (Unsaturated Sulfonate) | Catalyst (mol%) | Solvent | Product (Unsaturated Sultone) | Yield (%) | Reference |

|---|---|---|---|---|---|

| But-3-enyl prop-2-ene-1-sulfonate | Grubbs II (portion-wise) | Dichloromethane | 5,6-Dihydro-2H-thiopyran-2-one 1,1-dioxide | 92% | semanticscholar.org |

| Pent-4-enyl prop-2-ene-1-sulfonate | Grubbs II (portion-wise) | Dichloromethane | 6,7-Dihydro-5H-thiepin-2-one 1,1-dioxide | 90% | semanticscholar.org |

| 2-Allylphenyl ethenesulfonate (B8298466) | Grubbs II | Dichloromethane | Dibenzo[c,e] semanticscholar.orgCurrent time information in Bangalore, IN.oxathiine 6,6-dioxide derivative | 90% | semanticscholar.org |

| Various primary unsaturated sulfonates | Grubbs I or II | Benzene | 5-, 6-, and 7-membered sultones | 40-90% | sci-hub.ru |

Cyclopropanation Reactions

The carbon-carbon double bond in prop-1-ene-1-sulfonyl chloride is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group. This characteristic makes it a potential substrate for cyclopropanation reactions, particularly those that proceed via nucleophilic attack. However, direct cyclopropanation of prop-1-ene-1-sulfonyl chloride itself is not well-documented. Research has instead focused on the cyclopropanation of unsaturated sultones, which are the products of the RCM reactions described previously. semanticscholar.orgtu-dresden.de

Two primary methods for cyclopropanation have been explored with these related systems:

Simmons-Smith Reaction : This classic method typically uses a zinc carbenoid (e.g., from diethylzinc (B1219324) and diiodomethane). However, attempts to cyclopropanate unsaturated allylic sultones using Simmons-Smith conditions were reported to be unsuccessful, with no formation of the desired cyclopropyl (B3062369) adduct. semanticscholar.orgtu-dresden.de This outcome is often observed with highly electron-deficient alkenes, which are poor substrates for the electrophilic zinc carbenoid reagent. thieme-connect.comnih.gov

Transition Metal-Catalyzed Cyclopropanation : A more successful approach involves the use of transition metal catalysts, such as rhodium(II) acetate (B1210297) or palladium(II) acetate, with ethyl diazoacetate as the carbene source. semanticscholar.orgresearchgate.net This method was used to achieve the cyclopropanation of unsaturated sultones. The reaction involves the catalyzed transfer of a CH-CO2Et group to the double bond. semanticscholar.org Research showed that rhodium(II) acetate dimer provided better yields than palladium(II) acetate. semanticscholar.orgtu-dresden.de Even so, the yields were modest, and the reaction was sensitive to the substrate's structure, with vinyl sultones showing very low reactivity compared to allylic sultones. semanticscholar.org

These findings suggest that while prop-1-ene-1-sulfonyl chloride is a potential candidate for cyclopropanation due to its activated double bond, the reaction conditions would need to be carefully optimized, likely favoring methods that involve nucleophilic carbene equivalents or specific transition-metal catalysts effective for electron-poor alkenes. thieme-connect.comnih.govnih.gov

Table 2: Transition Metal-Catalyzed Cyclopropanation of Unsaturated Sultones This table summarizes research findings on the cyclopropanation of unsaturated sultones, which are downstream products related to prop-1-ene-1-sulfonyl chloride.

| Substrate (Unsaturated Sultone) | Carbene Source | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Allylic Sultone (6-membered ring) | Ethyl diazoacetate | Rhodium(II) acetate dimer (1%) | Dichloromethane | Bicyclic cyclopropyl sultone | 33% | semanticscholar.org |

| Allylic Sultone (7-membered ring) | Ethyl diazoacetate | Rhodium(II) acetate dimer (1%) | Dichloromethane | Bicyclic cyclopropyl sultone | 37% | semanticscholar.orgresearchgate.net |

| Allylic Sultone (7-membered ring) | Ethyl diazoacetate | Palladium(II) acetate (2%) | Dichloromethane | Bicyclic cyclopropyl sultone | 17% | semanticscholar.orgresearchgate.net |

| Vinylic Sultone (7-membered ring) | Ethyl diazoacetate | Rhodium(II) acetate dimer (1%) | Dichloromethane | Bicyclic cyclopropyl sultone | 10% | semanticscholar.orgamanote.com |

| Vinylic Sultone (7-membered ring) | Ethyl diazoacetate | Palladium(II) acetate | Dichloromethane | No Reaction | 0% | semanticscholar.org |

Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For prop-1-ene-1-sulfonyl chloride and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. cas.cnrsc.org

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of prop-1-ene-1-sulfonyl chloride, the vinyl protons are of particular interest, with chemical shifts typically observed in the range of δ 5.8–6.2 ppm.

For the related compound, (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.46−7.41 (m, 3H), 7.40−7.31 (m, 2H), 6.82 (d, J = 15.8 Hz, 1H), 6.15 (dt, J = 15.5, 7.6 Hz, 1H), and 4.15 (d, J = 7.6 Hz, 2H). cas.cn Another related structure, (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, displays proton signals at δ 7.50−7.28 (m, 5H), 6.80 (d, J = 15.8 Hz, 1H), 6.21 (t, J = 52.3 Hz, 1H), 6.20−6.12 (m, 1H), and 4.06 (dd, J = 7.7, 1.3 Hz, 2H). cas.cn

Table 1: ¹H NMR Data for Prop-1-ene-1-sulfonyl Chloride and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | 7.46−7.41 (m, 3H), 7.40−7.31 (m, 2H), 6.82 (d, J = 15.8 Hz, 1H), 6.15 (dt, J = 15.5, 7.6 Hz, 1H), 4.15 (d, J = 7.6 Hz, 2H) cas.cn |

| (E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | 7.50−7.28 (m, 5H), 6.80 (d, J = 15.8 Hz, 1H), 6.21 (t, J = 52.3 Hz, 1H), 6.20−6.12 (m, 1H), 4.06 (dd, J = 7.7, 1.3 Hz, 2H) cas.cn |

| (E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluoride (B91410) | CDCl₃ | 7.39 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 7.9 Hz, 2H), 5.38 (s, 1H), 2.44 (s, 3H), 2.41 (s, 3H) rsc.org |

| (E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 7.41 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 5.44 (s, 1H), 3.87 (s, 3H), 2.45 (s, 3H) rsc.org |

| (E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 7.53 (dd, J₁ = 9.2, J₂ = 1.6 Hz, 2H), 7.50 – 7.39 (m, 2H), 5.52 (s, 1H), 2.48 (s, 3H) rsc.org |

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. For prop-1-ene-1-sulfonyl chloride, the carbon attached to the sulfonyl chloride group is of diagnostic importance.

In the case of (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the ¹³C NMR spectrum in CDCl₃ reveals signals at δ 141.7, 135.0, 129.3, 128.9, 127.0, 119.7 (q, J = 328.5 Hz), 110.2, and 54.5. cas.cn For (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the corresponding signals are observed at δ 141.0, 135.2, 129.1, 128.8, 126.9, 114.9 (t, J = 286.5 Hz), 111.1, and 53.0. cas.cn

Table 2: ¹³C NMR Data for Prop-1-ene-1-sulfonyl Chloride Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| (E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | 141.7, 135.0, 129.3, 128.9, 127.0, 119.7 (q, J = 328.5 Hz), 110.2, 54.5 cas.cn |

| (E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | 141.0, 135.2, 129.1, 128.8, 126.9, 114.9 (t, J = 286.5 Hz), 111.1, 53.0 cas.cn |

| (E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 167.3, 142.4, 134.1, 131.2, 123.6, 109.8 (d, J = 25.5 Hz), 21.5, 19.9 rsc.org |

| (E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 168.3 (d, J = 1.7 Hz), 162.1, 137.2, 117.9, 116.2, 109.5 (d, J = 25.4 Hz), 55.7, 19.8 rsc.org |

| (E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 165.7 (d, J = 1.9 Hz), 136.3, 135.3, 133.8, 131.7, 131.7, 129.1, 110.8 (d, J = 26.2 Hz), 20.0 rsc.org |

¹⁹F NMR spectroscopy is a valuable technique for the characterization of organofluorine compounds. For fluorinated derivatives of prop-1-ene-1-sulfonyl chloride, ¹⁹F NMR provides direct evidence for the presence and electronic environment of fluorine atoms. For example, in (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, a singlet is observed at δ -76.25 (s, 3F) in CDCl₃. cas.cn Similarly, (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene shows a doublet at δ -122.88 (d, J = 52.4 Hz, 2F). cas.cn

Table 3: ¹⁹F NMR Data for Fluorinated Prop-1-ene-1-sulfonyl Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | -76.25 (s, 3F) cas.cn |

| (E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene | CDCl₃ | -122.88 (d, J = 52.4 Hz, 2F) cas.cn |

| (E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 67.7 (s, 1F) rsc.org |

| (E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 67.5 (s, 1F) rsc.org |

| (E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | CDCl₃ | 67.5 (s, 1F) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, the HRMS (FI) of (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene calculated for C₁₀H₁₀F₂O₂S [M]⁺ is 232.0364, with a found value of 232.0370. cas.cn This level of accuracy is crucial for confirming the identity of newly synthesized compounds. The involvement of sulfonyl radicals in certain reactions can also be confirmed by detecting specific adducts using HRMS. acs.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of prop-1-ene-1-sulfonyl chloride and its reaction products. Both gas and liquid chromatography are utilized, often in conjunction with mass spectrometry for detection and identification.

Given the reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, analytical methods may require specific conditions. tandfonline.com For instance, reversed-phase high-performance liquid chromatography (HPLC) methods have been developed for para-substituted benzenesulfonyl chlorides using subambient column temperatures to minimize degradation during analysis. tandfonline.com Derivatization with reagents like pyridine-3-sulfonyl chloride can be used to enhance the sensitivity of detection in LC-MS analysis. nih.gov

Gas chromatography (GC) is another common technique for the analysis of sulfonyl chlorides. nih.govrsc.org However, the thermal lability of some sulfonyl chlorides can be a challenge, sometimes necessitating their conversion to more stable derivatives, such as sulfonamides, prior to GC analysis. nih.gov Column chromatography on silica (B1680970) gel is a standard method for the purification of reaction products. cas.cnrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of sulfonyl chlorides. Given their reactivity, particularly towards water which leads to hydrolysis into the corresponding sulfonic acids, HPLC methods often require specific conditions to ensure accurate analysis. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

For the analysis of sulfonyl chlorides, C18 (octadecylsilica) columns are frequently the stationary phase of choice due to their hydrophobicity, which allows for effective separation of the relatively nonpolar sulfonyl chloride from its more polar hydrolysis byproducts. tandfonline.comresearchgate.net To minimize on-column hydrolysis during the analysis, several strategies can be implemented. One common approach is to operate the column at subambient temperatures. tandfonline.com For instance, cooling the column to around 6°C can significantly slow down the hydrolysis rate of the sulfonyl chloride. tandfonline.com

The mobile phase composition is critical for achieving good separation and peak shape. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified to suppress the ionization of sulfonic acid byproducts and improve peak symmetry. tandfonline.comresearchgate.net The use of acetonitrile is often preferred to further reduce the potential for on-column hydrolysis of the analyte. tandfonline.com Additives like phosphoric acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are common. tandfonline.com Detection is typically carried out using a UV detector, as the sulfonyl chloride functional group and the conjugated double bond in Prop-1-ene-1-sulfonyl chloride provide sufficient chromophores for UV absorption. tandfonline.com

A representative HPLC method suitable for the analysis of Prop-1-ene-1-sulfonyl chloride and the separation of its potential impurities, such as the corresponding sulfonic acid, is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Prop-1-ene-1-sulfonyl chloride Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 60% B to 90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 6°C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~19 min (for a similar sulfonyl chloride) tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com These advantages make UPLC an attractive method for the analysis of complex samples or for high-throughput screening.

The principles of separation in UPLC are similar to HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For sulfonyl chlorides, a reversed-phase UPLC method would provide rapid and efficient separation. A Waters ACQUITY UPLC HSS T3 column, which is designed to provide balanced retention for polar and nonpolar compounds, is a suitable choice. mdpi.com

The mobile phase for UPLC analysis of sulfonyl chlorides would typically consist of an aqueous component with additives like formic acid and ammonium (B1175870) formate, and an organic solvent like acetonitrile. mdpi.com The use of formic acid helps to control the pH and ensure good peak shapes, while also being compatible with mass spectrometry (MS) detection. UPLC systems are frequently coupled with tandem mass spectrometers (UPLC-MS/MS), which provides an additional layer of specificity and sensitivity, allowing for confident identification and quantification of the target compound and related impurities. mdpi.com The column temperature is often elevated (e.g., 40°C) to reduce system backpressure and improve peak efficiency. mdpi.com

The following table outlines a potential UPLC method for the high-resolution analysis of Prop-1-ene-1-sulfonyl chloride.

Table 2: Representative UPLC Parameters for Prop-1-ene-1-sulfonyl chloride Analysis

| Parameter | Condition |

|---|---|

| Instrument | Ultra-Performance Liquid Chromatography System |

| Column | Waters ACQUITY UPLC HSS T3, 1.8 µm, 100 mm x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 2% B held for 1 min, then to 98% B over 11 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detector | UV-Vis or Tandem Mass Spectrometer (MS/MS) |

| Injection Volume | 2 µL |

Computational Chemistry and Theoretical Studies on Prop 1 Ene 1 Sulfonyl Chloride

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving prop-1-ene-1-sulfonyl chloride, thereby elucidating the most probable reaction pathways. For sulfonyl chlorides, a key area of investigation is their reaction with nucleophiles. Theoretical studies on analogous compounds, such as methanesulfonyl chloride, indicate that nucleophilic substitution at the sulfur atom can proceed through a concerted SN2-like mechanism. acs.org This pathway involves a trigonal-bipyramidal transition state.

In the context of prop-1-ene-1-sulfonyl chloride, the presence of the vinyl group introduces additional complexity. The double bond can influence the stability of transition states and may offer alternative reaction pathways, such as addition-elimination reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations, often with basis sets like 6-311+G(d,p), to accurately model the electronic structure and energetics of the reacting species. researchgate.net

The table below summarizes typical computational approaches used to study reaction pathways of sulfonyl chlorides.

| Computational Method | Basis Set | Focus of Study | Key Findings |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Nucleophilic substitution | Identification of transition state geometries and reaction barriers. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | 6-31G* | Hydrolysis mechanisms | Elucidation of solvent-assisted reaction pathways. acs.org |

| Semi-empirical Methods (e.g., PM3) | - | Gas-phase and clustered hydrolysis | Two-step exothermic process via a pentacoordinate intermediate. researchgate.net |

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of prop-1-ene-1-sulfonyl chloride. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For vinyl compounds, the HOMO is typically associated with the π-system of the C=C double bond, making it susceptible to electrophilic attack. ijpsr.com Conversely, the LUMO is often distributed over the π* antibonding orbital. In prop-1-ene-1-sulfonyl chloride, the strongly electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the vinyl moiety. This group lowers the energy of the LUMO and polarizes the molecule, making the β-carbon of the vinyl group a likely site for nucleophilic attack (a Michael-type addition).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. orgchemres.org DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. ijpsr.com

The following table presents a conceptual summary of FMO analysis for predicting reactivity in vinyl sulfonyl systems.

| Molecular Orbital | Typical Location | Predicted Reactivity |

| HOMO | π orbital of the C=C bond | Site for electrophilic attack. ijpsr.com |

| LUMO | π* orbital of the C=C bond, influenced by the SO₂Cl group | Site for nucleophilic attack, particularly at the β-carbon. |

The electrophilicity of the sulfur atom in the sulfonyl chloride group also makes it a prime target for nucleophilic attack. Computational analysis of the molecular electrostatic potential (MEP) can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the electrophilic nature of both the sulfur atom and the β-carbon. ijpsr.com

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling, based on computational data, allows for a quantitative understanding of the reactions of prop-1-ene-1-sulfonyl chloride. By calculating the energies of reactants, transition states, and products, it is possible to determine the key thermodynamic and kinetic parameters that govern a reaction.

Thermodynamic Control vs. Kinetic Control:

In reactions with multiple possible products, computational modeling can predict whether the reaction is under thermodynamic or kinetic control. orgchemres.org

Kinetic product: The product that is formed fastest, via the lowest activation energy pathway.

For example, in the addition of a nucleophile to prop-1-ene-1-sulfonyl chloride, there could be competition between direct substitution at the sulfur atom and conjugate addition to the vinyl group. Thermodynamic and kinetic modeling can reveal which pathway is favored under specific reaction conditions.

Calculating Reaction Energetics:

Quantum chemical methods are used to compute the following key parameters:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. This is calculated as the energy difference between the transition state and the reactants.

Reaction Enthalpy (ΔH): The change in heat content during a reaction. An exothermic reaction has a negative ΔH, while an endothermic reaction has a positive ΔH.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

These parameters are crucial for constructing reaction energy profiles, which visually represent the energy changes along a reaction coordinate. The table below outlines the significance of these computed parameters.

| Parameter | Calculation Basis | Significance |

| Activation Energy (ΔE‡) | Energy(Transition State) - Energy(Reactants) | Determines the reaction rate (kinetics). |

| Reaction Enthalpy (ΔH) | Enthalpy(Products) - Enthalpy(Reactants) | Indicates if a reaction releases or absorbs heat. |

| Gibbs Free Energy (ΔG) | ΔH - TΔS | Predicts the spontaneity of a reaction (thermodynamics). |

Studies on the hydrolysis of related sulfonyl chlorides have shown that computational modeling can accurately predict reaction rates and the influence of solvent effects. researchgate.netnih.gov For prop-1-ene-1-sulfonyl chloride, such modeling would be invaluable for understanding its stability, reactivity, and the mechanisms of its various transformations.

Derivatives and Analogues of Prop 1 Ene 1 Sulfonyl Chloride in Advanced Synthesis

Alkyl- and Aryl-Substituted Alkenyl Sulfonyl Chlorides

The introduction of alkyl or aryl groups onto the alkenyl framework of sulfonyl chlorides significantly influences their reactivity and physical properties. These substituents can alter the electron density of the double bond and the sulfonyl group, thereby modulating their behavior in chemical reactions.

One notable example is 2-methylprop-2-ene-1-sulfonyl chloride. cymitquimica.com This compound features a methyl group on the second carbon of the propene chain. It is typically a colorless to pale yellow liquid and is recognized for its utility in organic synthesis, particularly for creating sulfonamides and other sulfonyl derivatives. cymitquimica.com The sulfonyl chloride group in this molecule is prone to nucleophilic substitution reactions. cymitquimica.com

Another related compound is prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride. cymitquimica.com While an isomer of prop-1-ene-1-sulfonyl chloride, its reactivity profile is distinct. As a sulfonating agent, it is valuable in the synthesis of various organic compounds, including sulfonamides. cymitquimica.com Its high reactivity towards nucleophiles allows it to participate in both substitution and addition reactions. cymitquimica.com

The table below summarizes the properties of these representative substituted alkenyl sulfonyl chlorides.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| (1E)-prop-1-ene-1-sulfonyl chloride | 98821-29-5 | C₃H₅ClO₂S | 140.59 | The trans-isomer of prop-1-ene-1-sulfonyl chloride. aaronchem.comsigmaaldrich.com |

| (Z)-prop-1-ene-1-sulfonyl chloride | 29775-08-4 | C₃H₅ClO₂S | 140.59 | The cis-isomer of prop-1-ene-1-sulfonyl chloride. bldpharm.com |

| prop-2-ene-1-sulfonyl chloride | 14418-84-9 | C₃H₅ClO₂S | 140.59 | Also known as allylsulfonyl chloride; used as a sulfonating agent. cymitquimica.comalfa-chemistry.com |

| 2-Methylprop-2-ene-1-sulfonyl chloride | 14568-34-4 | C₄H₇ClO₂S | 154.62 | A methyl-substituted derivative used in the synthesis of sulfonyl compounds. cymitquimica.com |

Related Sulfonyl Halides

The nature of the halogen atom in the sulfonyl halide group plays a pivotal role in the compound's reactivity. While sulfonyl chlorides are the most common, their fluoride (B91410), bromide, and iodide counterparts offer different synthetic advantages.

Alkenyl Sulfonyl Fluorides

Alkenyl sulfonyl fluorides are analogues of prop-1-ene-1-sulfonyl chloride where the chlorine atom is replaced by fluorine. This substitution generally leads to increased thermal stability and modified reactivity. While specific research on prop-1-ene-1-sulfonyl fluoride is not extensively detailed in the provided context, the broader class of sulfonyl fluorides is known for its distinct chemical behavior. They are often less susceptible to hydrolysis than the corresponding chlorides and can exhibit unique reactivity in processes like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Sultones and Other Cyclic Sulfur Derivatives

The intramolecular reactions of alkenyl sulfonyl halides or their derivatives can lead to the formation of cyclic sulfur compounds, with sultones being a prominent example. Sultones are cyclic sulfonic acid esters and are valuable intermediates in organic synthesis.

Prop-1-ene-1,3-sultone (PES) and its Derivatives

Prop-1-ene-1,3-sultone (PES) is a significant cyclic derivative that can be conceptually derived from precursors related to prop-1-ene-1-sulfonyl chloride. A method for producing high-purity 1,3-prop-1-ene sultone has been developed, highlighting its importance. google.com This process is noted for being industrially scalable, economical, and safer than previous methods by avoiding complex and hazardous reaction steps. google.com The synthesis can be achieved without extensive purification, yielding a product suitable for applications such as an electrolyte additive in lithium-ion batteries. google.com

The synthesis of PES can involve the use of a 2-halo-1,3-propane sultone, such as 2-chloro-1,3-propane sultone or 2-bromo-1,3-propane sultone, as an intermediate. google.com The reaction is often carried out in a solvent like ethylene (B1197577) dichloride at temperatures ranging from 80 to 130 °C for 2 to 4 hours. google.com

Future Research Perspectives and Methodological Advancements

Development of More Sustainable Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. organic-chemistry.org A significant area of future research will be the development of greener and more sustainable synthetic pathways to prop-1-ene-1-sulfonyl chloride and its derivatives.

Current research has highlighted the use of reagents like N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. organic-chemistry.org This method avoids the use of hazardous chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org Another approach involves the oxyhalogenation of thiols and disulfides using oxone and a halide source in water, offering a rapid and environmentally benign alternative. rsc.org

Future work will likely focus on:

Catalyst-Free and Solvent-Free Conditions: Expanding on methods that eliminate the need for metal catalysts and organic solvents, reducing waste and energy consumption. organic-chemistry.orgresearchgate.net

Renewable Starting Materials: Investigating the synthesis of prop-1-ene-1-sulfonyl chloride from bio-based precursors to lessen the reliance on petrochemical feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net

| Sustainable Approach | Key Features | Potential Impact |

|---|---|---|

| N-Chlorosuccinimide (NCS) mediated chlorosulfonation | Avoids chlorine gas; byproduct can be recycled. organic-chemistry.org | Increased safety and reduced waste. |

| Oxone-based oxyhalogenation in water | Uses water as a solvent; rapid reaction times. rsc.org | Environmentally friendly and efficient. |

| Catalyst-free synthesis | Simplifies purification; reduces cost and metal contamination. organic-chemistry.orgresearchgate.net | More economical and sustainable processes. |

Exploration of Novel Catalytic Systems

The reactivity of prop-1-ene-1-sulfonyl chloride can be precisely controlled and enhanced through the use of innovative catalytic systems. Future research will undoubtedly focus on discovering and optimizing new catalysts for reactions involving this compound.

Transition metal catalysis, particularly with copper and nickel, has been instrumental in developing new reactions for sulfonyl chlorides. sioc-journal.cnresearchgate.net For instance, copper(I) chloride, in conjunction with iodine, has been shown to effectively catalyze the synthesis of vinyl sulfones from terminal olefins and sulfonyl chloride derivatives. researchgate.net Furthermore, copper-catalyzed enantioselective reactions are emerging for the synthesis of chiral molecules. chemrxiv.orgacs.org

Future directions in this area include:

Photoredox Catalysis: Utilizing visible light to drive reactions under mild conditions, offering a sustainable alternative to traditional thermal methods. nih.govoup.com This approach has been used to generate sulfonyl radicals from sulfonyl chlorides for addition to alkenes. rsc.org